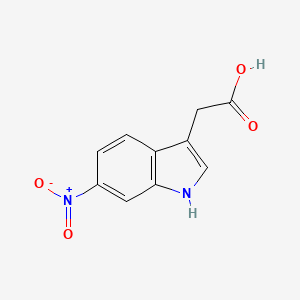

6-Nitroindole-3-acetic Acid

CAS No.: 79473-06-6

Cat. No.: VC16541162

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79473-06-6 |

|---|---|

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 2-(6-nitro-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) |

| Standard InChI Key | UWIIUZCZYMXUQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O |

Introduction

Structural and Molecular Characteristics of 6-Nitroindole-3-acetic Acid

6-Nitroindole-3-acetic acid belongs to the indole acetic acid family, distinguished by a nitro (-NO) functional group at the sixth carbon of the indole scaffold. The compound’s IUPAC name is 2-(6-nitro-1H-indol-3-yl)acetic acid, and its canonical SMILES representation is . The nitro group’s electron-withdrawing nature significantly alters the compound’s electronic distribution compared to IAA, influencing its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of 6-Nitroindole-3-acetic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.18 g/mol |

| CAS Registry Number | 79473-06-6 |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

| Stability | Sensitive to light and heat |

Synthesis and Production Strategies

The synthesis of 6-NIAA typically involves nitration of indole-3-acetic acid. Recent advancements in regioselective nitration methods, such as those employing trifluoroacetyl nitrate (), offer pathways to target specific positions on the indole ring . In a representative procedure:

-

Nitration Reaction: Indole-3-acetic acid is treated with a nitrating agent under controlled conditions. For 6-substitution, meta-directing effects of the acetic acid side chain guide nitro group placement.

-

Purification: Column chromatography or recrystallization isolates 6-NIAA from byproducts like 5-nitro or 7-nitro isomers.

Key Challenges:

-

Regioselectivity: Ensuring exclusive nitration at the 6-position requires precise control of reaction parameters, including temperature and stoichiometry .

-

Yield Optimization: Current methods yield moderate quantities, necessitating catalyst development or flow chemistry approaches.

Industrial and Research Applications

6-NIAA’s applications span multiple domains:

-

Agricultural Research: As a synthetic auxin analog, it serves as a tool to study hormone signaling pathways in genetically modified crops .

-

Drug Discovery: Nitroindole scaffolds are explored in developing kinase inhibitors or antimicrobial agents due to their redox-active properties .

-

Chemical Synthesis: The compound acts as a precursor for synthesizing pyrrolo[2,3-b]indoles, which have applications in material science .

Table 2: Comparative Analysis of Nitroindole Derivatives

| Compound | Structural Feature | Unique Property |

|---|---|---|

| Indole-3-acetic acid | No nitro group | Natural plant growth regulator |

| 5-Nitroindole-3-acetic acid | Nitro at 5-position | Altered receptor binding |

| 6-Aminoindole-3-acetic acid | Amino group at 6-position | Enhanced solubility |

Future Directions and Research Opportunities

-

Synthetic Chemistry: Developing catalytic asymmetric nitration to access enantiopure 6-NIAA for chiral studies.

-

Biological Screening: High-throughput assays to map its interactions with plant and mammalian proteins.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume